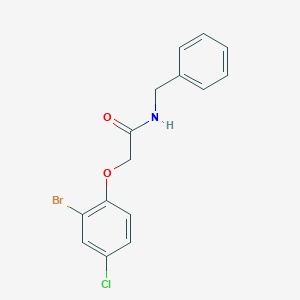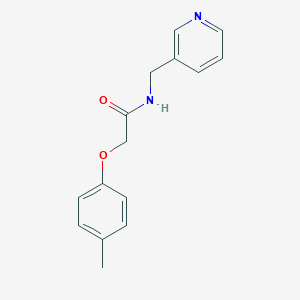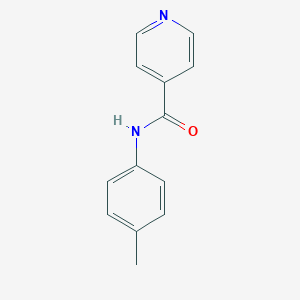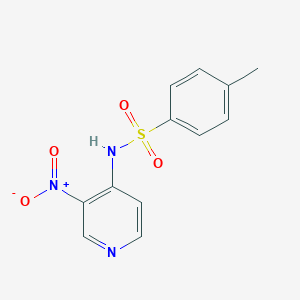
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide (also known as BMT-1) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have a unique mechanism of action which makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of BMT-1 involves the inhibition of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, BMT-1 can affect these processes and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
BMT-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. BMT-1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, BMT-1 has been shown to reduce the replication of HIV virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMT-1 in lab experiments is its unique mechanism of action. This compound can potentially lead to the development of new therapeutic agents. However, one limitation of using BMT-1 in lab experiments is its low solubility in water which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of BMT-1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential use in treating viral infections such as HIV. Additionally, further research can be done to develop more soluble derivatives of BMT-1 for easier use in lab experiments.
Synthesemethoden
The synthesis of BMT-1 involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-butyn-2-ol which is reacted with thioacetic acid to form 2-methyl-3-butyn-2-thiol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. The intermediate is then reacted with sulfur trioxide to form BMT-1.
Wissenschaftliche Forschungsanwendungen
BMT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BMT-1 has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its potential use in treating viral infections such as HIV.
Eigenschaften
Produktname |
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Molekularformel |
C9H19NO4S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-butyl-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-6-10(2)16(13,14)9-5-7-15(11,12)8-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ILYXSQOBYMHQKY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
Kanonische SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)





![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)

![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
